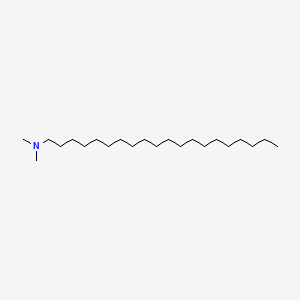

N,N-Dimethylicosylamine

CAS No.: 45275-74-9

Cat. No.: VC16958398

Molecular Formula: C22H47N

Molecular Weight: 325.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 45275-74-9 |

|---|---|

| Molecular Formula | C22H47N |

| Molecular Weight | 325.6 g/mol |

| IUPAC Name | N,N-dimethylicosan-1-amine |

| Standard InChI | InChI=1S/C22H47N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2)3/h4-22H2,1-3H3 |

| Standard InChI Key | AYNZRGVSQNDHIX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCN(C)C |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

N,N-Dimethyloctylamine consists of an eight-carbon alkyl chain () bonded to a dimethylamino group (). Its linear structure, represented by the SMILES string N(CCCCCCCC)(C)C, contributes to its amphiphilic nature, balancing hydrophobic and hydrophilic regions . The compound’s molecular weight is 157.3 g/mol, with a density of 0.765 g/cm³ at 20°C .

Thermodynamic and Spectroscopic Data

Key thermodynamic properties include a boiling point of 195°C at 1013 hPa and a melting point of -57°C . The refractive index () is 1.4243, while its vapor pressure measures 1.066 hPa at 25°C . The compound exhibits limited water solubility but is miscible with organic solvents such as ethanol and dichloromethane . Its logP value of 2.17 at 21°C indicates moderate lipophilicity, aligning with its application in lipid membrane modifications .

Table 1: Physicochemical Properties of N,N-Dimethyloctylamine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Boiling Point | 195°C | |

| Melting Point | -57°C | |

| Density (20°C) | 0.765 g/cm³ | |

| Refractive Index () | 1.4243 | |

| Vapor Pressure (25°C) | 1.066 hPa | |

| LogP | 2.17 |

Synthesis and Industrial Production

Synthetic Pathways

N,N-Dimethyloctylamine is typically synthesized via the alkylation of dimethylamine with 1-chlorooctane or through reductive amination of octanal with dimethylamine. Early methods reported in the Journal of the American Chemical Society (1950) utilized nucleophilic substitution reactions under alkaline conditions, achieving yields exceeding 80% . Modern approaches emphasize catalytic processes, such as the use of palladium catalysts in hydrogenation reactions, to enhance efficiency and reduce byproducts .

Purification and Quality Control

Industrial-grade N,N-Dimethyloctylamine undergoes distillation under reduced pressure to achieve purities ≥93.5% (GC) . Analytical techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify structural integrity and detect impurities such as residual alkyl halides or secondary amines .

Applications in Research and Industry

Quaternary Ammonium Compound Synthesis

The compound serves as a precursor for quaternary ammonium salts, which are critical in surfactants, disinfectants, and phase-transfer catalysts. For example, Sikora et al. (2022) utilized N,N-Dimethyloctylamine to synthesize derivatives of 1,4:3,6-dianhydro--iditol, demonstrating potent antimicrobial activity against Staphylococcus aureus and Escherichia coli . These derivatives exhibit low cytotoxicity, making them suitable for biomedical applications .

Chromatographic Enhancements

In reversed-phase liquid chromatography (RPLC), N,N-Dimethyloctylamine acts as a silanol suppressor, improving peak symmetry and resolution for basic analytes. Calabuig-Hernández et al. (2016) demonstrated that adding 10 mM of the amine to mobile phases reduced tailing factors for catecholamines by 40%, enhancing detection sensitivity . This application is particularly valuable in pharmaceutical quality control, where precise separations of drug enantiomers are required .

Antibacterial Membrane Development

Li et al. (2019) incorporated N,N-Dimethyloctylamine into cellulose acetate membranes to create reverse osmosis systems with inherent antibacterial properties . The amine’s hydrophobic tail disrupted bacterial lipid bilayers, achieving a 99% reduction in Pseudomonas aeruginosa biofilm formation without compromising water flux .

| Parameter | Value | Source |

|---|---|---|

| Flash Point | 65°C | |

| Oral LD₅₀ (Rat) | 162 mg/kg | |

| Vapor Density (vs. Air) | 5.4 | |

| Storage Temperature | 2–30°C |

Recent Advances and Future Directions

Green Chemistry Innovations

Recent studies explore enzymatic catalysis for synthesizing N,N-Dimethyloctylamine under mild conditions, reducing energy consumption and waste generation. Immobilized lipases have achieved conversion rates of 75% at 40°C, offering a sustainable alternative to traditional methods .

Drug Delivery Systems

The compound’s amphiphilic nature has been leveraged to design micellar carriers for hydrophobic drugs. Preliminary trials with paclitaxel-loaded micelles demonstrated a 3-fold increase in bioavailability compared to conventional formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume